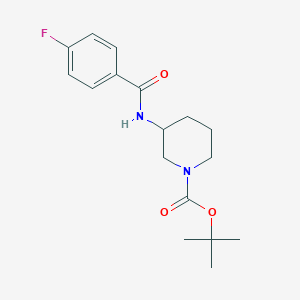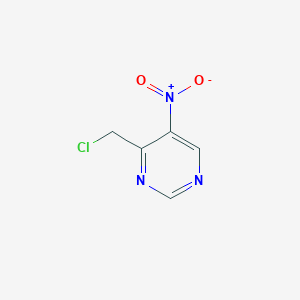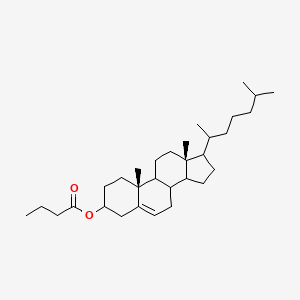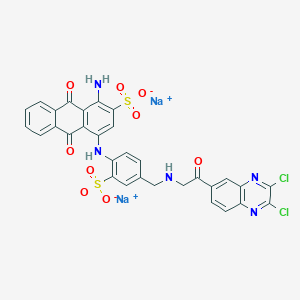
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-diox oanthracene-2-sulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, sulphonate, and carbonyl groups. These functional groups contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves several steps, each requiring specific reaction conditions and reagentsThe final steps involve the sulphonation and amination reactions to introduce the sulphonate and amino groups, respectively .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and anthracene moieties, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.
Substitution: The presence of chlorine atoms in the quinoxaline ring makes it susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Scientific Research Applications
1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
1,4-Diamino-2,3-dichloro-anthraquinone: This compound shares the anthraquinone core but lacks the quinoxaline and sulphonate groups.
Disodium 1-amino-4-[[4-[[[(2,3-dichloro-6-quinoxalinyl)carbonyl]methylamino]methyl]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate: This compound is structurally similar but may differ in specific functional group arrangements
These comparisons highlight the distinct features and potential advantages of 1-Amino-4-4-(2,3-dichloro-6-quinoxalinyl)carbonylmethylaminomethyl-2-sulphonatophenylamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate (sodium salt) in various applications.
Properties
Molecular Formula |
C31H19Cl2N5Na2O9S2 |
|---|---|
Molecular Weight |
786.5 g/mol |
IUPAC Name |
disodium;1-amino-4-[4-[[[2-(2,3-dichloroquinoxalin-6-yl)-2-oxoethyl]amino]methyl]-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C31H21Cl2N5O9S2.2Na/c32-30-31(33)38-20-10-15(6-8-18(20)37-30)22(39)13-35-12-14-5-7-19(23(9-14)48(42,43)44)36-21-11-24(49(45,46)47)27(34)26-25(21)28(40)16-3-1-2-4-17(16)29(26)41;;/h1-11,35-36H,12-13,34H2,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 |
InChI Key |
IBADSEDLTLTLAF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=C(C=C4)CNCC(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R,10S,13S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14792880.png)
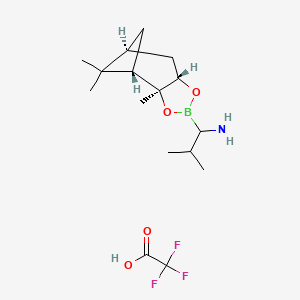
![8'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B14792899.png)
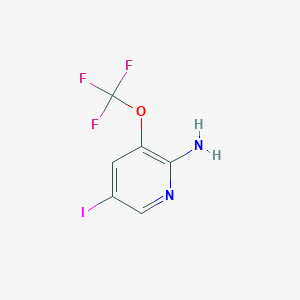
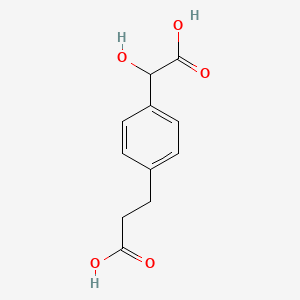
![1-[5-(4-Chlorophenyl)-2-furoyl]piperazine](/img/structure/B14792922.png)
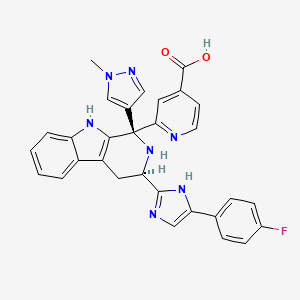
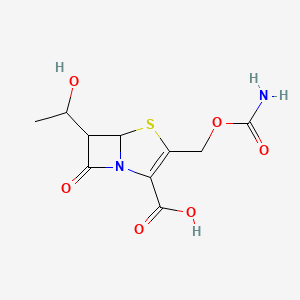
![cis-3-[2-(2-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14792938.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]butanamide](/img/structure/B14792941.png)
